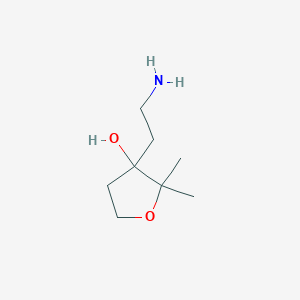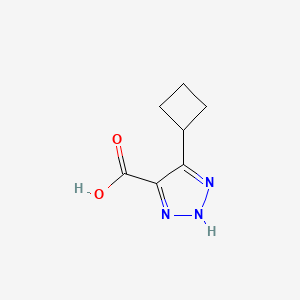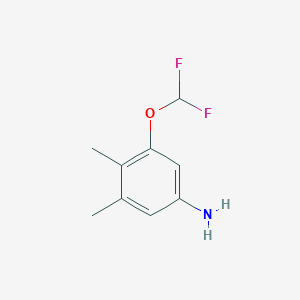![molecular formula C7H6ClF2NS B13181290 3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
3-Chloro-2-[(difluoromethyl)sulfanyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[(difluoromethyl)sulfanyl]aniline: is a chemical compound with the molecular formula C7H6ClF2NS It is characterized by the presence of a chloro group, a difluoromethylsulfanyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(difluoromethyl)sulfanyl]aniline typically involves the introduction of the difluoromethylsulfanyl group to a chloroaniline precursor. One common method involves the reaction of 3-chloroaniline with difluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-[(difluoromethyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-2-[(difluoromethyl)sulfanyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-[(difluoromethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroaniline: Lacks the difluoromethylsulfanyl group, making it less lipophilic.
2,4-Dichloroaniline: Contains two chloro groups, altering its reactivity and biological activity.
4-Chloro-2-fluoroaniline: Contains a fluorine atom instead of the difluoromethylsulfanyl group, affecting its chemical properties.
Uniqueness
3-Chloro-2-[(difluoromethyl)sulfanyl]aniline is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H6ClF2NS |
|---|---|
Poids moléculaire |
209.64 g/mol |
Nom IUPAC |
3-chloro-2-(difluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C7H6ClF2NS/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 |
Clé InChI |
HFMCWOZPNGFJGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)SC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


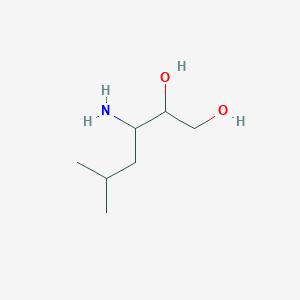
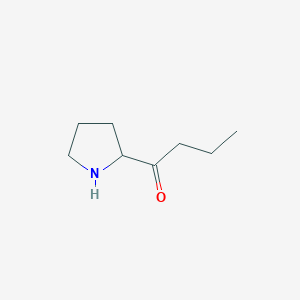

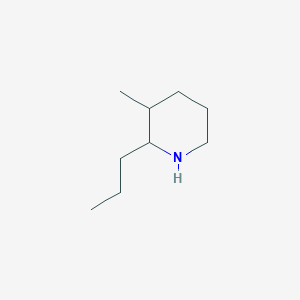
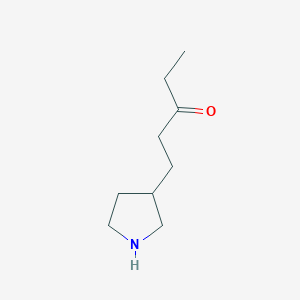
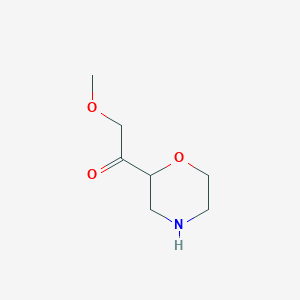
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)


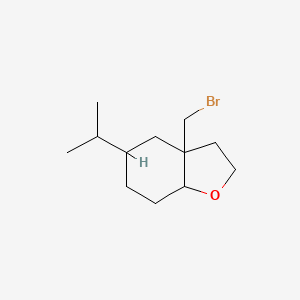
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
